molecular formula C19H22Br2N2O3 B288674 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide

Número de catálogo B288674
Peso molecular: 486.2 g/mol
Clave InChI: PIPMEYKAYGUPKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the chromenone family and has a unique chemical structure that makes it a promising candidate for drug development.

Mecanismo De Acción

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide binds to the bromodomain pocket of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of target genes. This mechanism of action has been shown to be selective for BET proteins, with minimal effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects:
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been shown to protect against neuronal damage and improve cognitive function. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments include its selectivity for BET proteins, its ability to inhibit the transcription of target genes, and its potential for use in various disease models. However, its limitations include its relatively short half-life and its potential for off-target effects.

Direcciones Futuras

For the use of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in scientific research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential in combination with other therapies. Additionally, further studies are needed to determine the effectiveness of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in various disease models and its potential for clinical use.
In conclusion, 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its unique chemical structure and selective inhibition of BET proteins make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential for clinical use.

Métodos De Síntesis

The synthesis of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-bromo-2-hydroxychromone with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of sodium hypochlorite. This reaction yields 6-bromo-2-oxo-N-TEMPO-chromene-3-carboxamide, which is then reacted with bromine to produce 6,8-dibromo-2-oxo-N-TEMPO-chromene-3-carboxamide. Finally, the TEMPO group is removed using sodium borohydride to obtain 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.

Aplicaciones Científicas De Investigación

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. Inhibition of BET proteins has been linked to the suppression of tumor growth and the reduction of inflammation in various disease models.

Propiedades

Nombre del producto

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide

Fórmula molecular

C19H22Br2N2O3

Peso molecular

486.2 g/mol

Nombre IUPAC

6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H22Br2N2O3/c1-18(2)8-12(9-19(3,4)23-18)22-16(24)13-6-10-5-11(20)7-14(21)15(10)26-17(13)25/h5-7,12,23H,8-9H2,1-4H3,(H,22,24)

Clave InChI

PIPMEYKAYGUPKL-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C

SMILES canónico

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.